molecular formula C15H21N3S B5160606 N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-(methylthio)ethanamine

N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-(methylthio)ethanamine

Cat. No. B5160606
M. Wt: 275.4 g/mol
InChI Key: WNYTTXYNRYLTAZ-UHFFFAOYSA-N
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Description

N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-(methylthio)ethanamine, also known as DMPEA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of phenethylamines and has been shown to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-(methylthio)ethanamine is not fully understood. However, it is believed to exert its effects by acting as a serotonergic and dopaminergic agonist. N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-(methylthio)ethanamine has been shown to increase the release of serotonin and dopamine in the brain, leading to its potential psychoactive effects.
Biochemical and Physiological Effects
N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-(methylthio)ethanamine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as induce hyperthermia. N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-(methylthio)ethanamine has also been shown to increase the release of various neurotransmitters such as serotonin, dopamine, and norepinephrine. These effects make N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-(methylthio)ethanamine a promising candidate for various research studies.

Advantages and Limitations for Lab Experiments

One advantage of N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-(methylthio)ethanamine is its potential as a psychoactive drug and therapeutic agent. Its structural similarity to other phenethylamines makes it a promising candidate for various research studies. However, one limitation of N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-(methylthio)ethanamine is its potential for abuse. Due to its psychoactive effects, N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-(methylthio)ethanamine may be attractive to individuals seeking recreational drug use. Another limitation is the lack of understanding of its long-term effects on the body.

Future Directions

There are several future directions for the study of N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-(methylthio)ethanamine. One area of research could focus on its potential as a therapeutic agent for various conditions such as depression, anxiety, and addiction. Another area of research could focus on its potential as a research tool for studying the brain and its neurotransmitter systems. Additionally, further research could be conducted to better understand the long-term effects of N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-(methylthio)ethanamine on the body and its potential for abuse.
Conclusion
In conclusion, N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-(methylthio)ethanamine is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-(methylthio)ethanamine has shown promise as a psychoactive drug and therapeutic agent, but further research is needed to fully understand its potential.

Synthesis Methods

N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-(methylthio)ethanamine can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to produce 3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid ethyl ester. This intermediate is then reacted with methylthioacetaldehyde dimethyl acetal in the presence of a base to produce N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-(methylthio)ethanamine.

Scientific Research Applications

N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-(methylthio)ethanamine has been studied for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research studies. N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-(methylthio)ethanamine has been studied for its potential as a psychoactive drug due to its structural similarity to other phenethylamines such as amphetamines and MDMA. It has also been studied for its potential as a therapeutic agent for various conditions such as depression, anxiety, and addiction.

properties

IUPAC Name

N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-2-methylsulfanylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3S/c1-11-4-5-13(8-12(11)2)15-14(10-17-18-15)9-16-6-7-19-3/h4-5,8,10,16H,6-7,9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYTTXYNRYLTAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=NN2)CNCCSC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-2-methylsulfanylethanamine

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